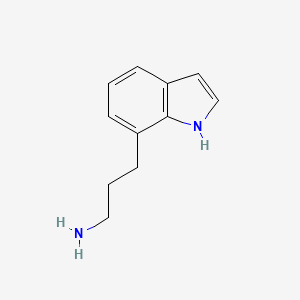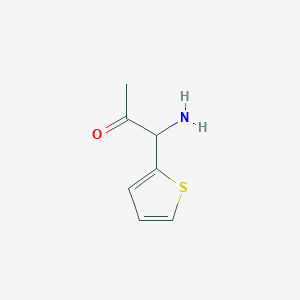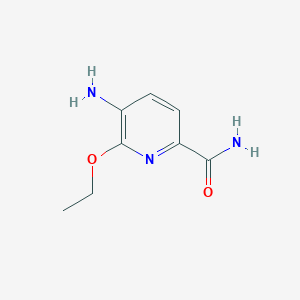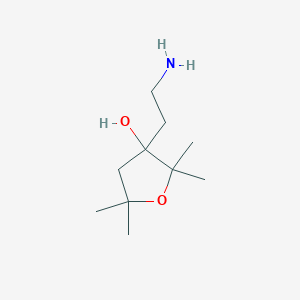![molecular formula C15H21N3O7S2 B13166415 (2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)
(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a complex organic compound with a unique structure that includes a methylsulfanyl group, a morpholine-4-sulfonyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. The introduction of the methylsulfanyl group can be achieved through a nucleophilic substitution reaction, while the morpholine-4-sulfonyl group is often introduced via a sulfonation reaction. The nitrophenyl group is typically added through a nitration reaction. Each of these steps requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful monitoring of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Vitexin compound 1: Extracted from a Chinese herb, known for its anticancer properties.
Uniqueness
(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H21N3O7S2 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C15H21N3O7S2/c1-26-9-4-13(15(19)20)16-12-3-2-11(10-14(12)18(21)22)27(23,24)17-5-7-25-8-6-17/h2-3,10,13,16H,4-9H2,1H3,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
SRQVPUSHNDVRPW-ZDUSSCGKSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Kanonische SMILES |
CSCCC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)

![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)

![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)







